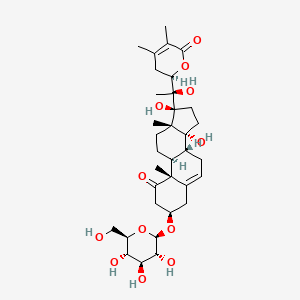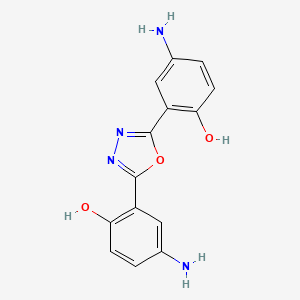
Capric acid, isopropanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capric acid, isopropanolamine salt is a compound formed by the reaction of capric acid (also known as decanoic acid) with isopropanolamine. Capric acid is a saturated fatty acid with a ten-carbon chain, commonly found in coconut oil and palm kernel oil. Isopropanolamine is an organic compound that serves as a base and is often used in the production of surfactants and emulsifiers. The resulting salt combines the properties of both components, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of capric acid, isopropanolamine salt typically involves the neutralization reaction between capric acid and isopropanolamine. The reaction is carried out by mixing equimolar amounts of capric acid and isopropanolamine in a suitable solvent, such as ethanol or water, under controlled temperature conditions. The reaction proceeds as follows:
C10H20O2+C3H9NO→C10H19O2C3H9NO
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using large reactors and continuous mixing. The reaction mixture is typically heated to around 60-70°C to ensure complete reaction. After the reaction is complete, the solvent is removed by distillation, and the resulting salt is purified by recrystallization or filtration.
Analyse Des Réactions Chimiques
Types of Reactions: Capric acid, isopropanolamine salt can undergo various chemical reactions, including:
Oxidation: The carboxylate group in the salt can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Capric acid, isopropanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for fatty acid research.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of capric acid, isopropanolamine salt involves its interaction with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where the salt can penetrate and disrupt microbial cell membranes, leading to cell lysis. Additionally, the amine group can interact with proteins, altering their structure and function.
Comparaison Avec Des Composés Similaires
Capric acid: A saturated fatty acid with similar lipid-disrupting properties.
Isopropanolamine: An organic base used in the production of surfactants and emulsifiers.
Lauric acid, isopropanolamine salt: A similar compound with a twelve-carbon chain, offering different solubility and reactivity properties.
Uniqueness: Capric acid, isopropanolamine salt is unique due to its balanced properties derived from both capric acid and isopropanolamine. It offers a combination of lipid-disrupting and protein-interacting capabilities, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
64012-04-0 |
|---|---|
Formule moléculaire |
C13H29NO3 |
Poids moléculaire |
247.37 g/mol |
Nom IUPAC |
1-aminopropan-2-ol;decanoic acid |
InChI |
InChI=1S/C10H20O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10(11)12;1-3(5)2-4/h2-9H2,1H3,(H,11,12);3,5H,2,4H2,1H3 |
Clé InChI |
XXOPKUIPDUCOSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)O.CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


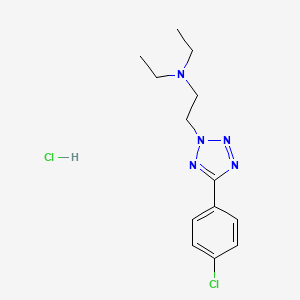
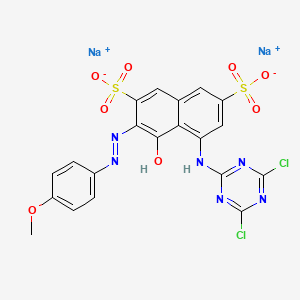
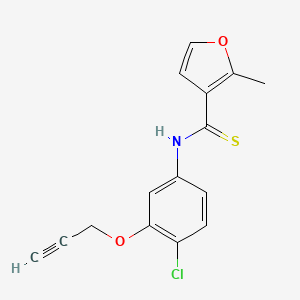
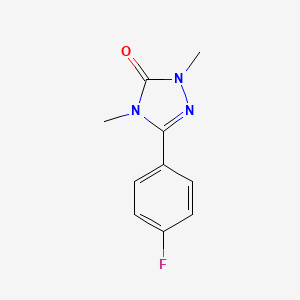
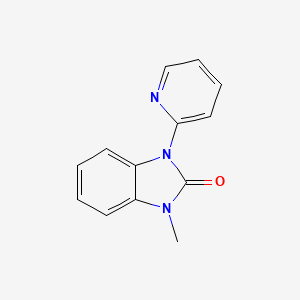
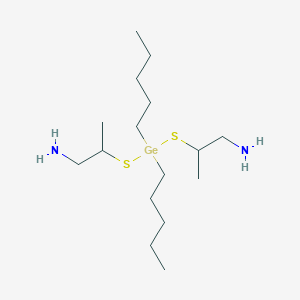
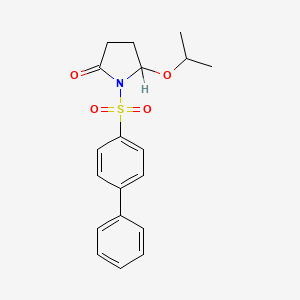
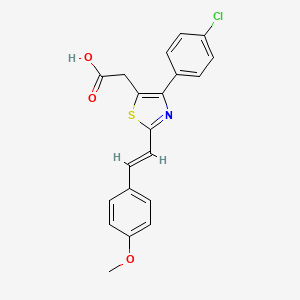


![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)

